N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide

Kinase inhibition CLK selectivity Hedgehog pathway modulation

N,N-Dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 942004-99-1, molecular formula C23H20N2O2, molecular weight 356.4 g/mol) belongs to the furo[3,2-b]pyridine chemical class, which has been validated as a privileged scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway. The compound incorporates a 5-methyl substituent on the pyridine ring—a position critical for kinase inhibitory activity in this scaffold series —and carries an N,N-dibenzyl carboxamide moiety at the 2-position, which imparts distinct lipophilic character (cLogP estimated ~4.5–5.5) relative to mono-substituted or smaller N-alkyl analogs within the same chemotype.

Molecular Formula C23H20N2O2
Molecular Weight 356.425
CAS No. 942004-99-1
Cat. No. B2479419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide
CAS942004-99-1
Molecular FormulaC23H20N2O2
Molecular Weight356.425
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C23H20N2O2/c1-17-12-13-21-20(24-17)14-22(27-21)23(26)25(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3
InChIKeyYNKFKQHOZBTOFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 942004-99-1): Core Structural and Pharmacophoric Context


N,N-Dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 942004-99-1, molecular formula C23H20N2O2, molecular weight 356.4 g/mol) belongs to the furo[3,2-b]pyridine chemical class, which has been validated as a privileged scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway [1]. The compound incorporates a 5-methyl substituent on the pyridine ring—a position critical for kinase inhibitory activity in this scaffold series [2]—and carries an N,N-dibenzyl carboxamide moiety at the 2-position, which imparts distinct lipophilic character (cLogP estimated ~4.5–5.5) relative to mono-substituted or smaller N-alkyl analogs within the same chemotype .

Why N,N-Dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide Cannot Be Interchanged with Generic Furo[3,2-b]pyridine Analogs


Within the furo[3,2-b]pyridine chemotype, both the nature of the C5 substituent and the N‑amide substitution pattern profoundly influence kinase selectivity, cellular potency, and physicochemical properties. The patent literature explicitly teaches that biological activity in this series depends on substitution at position 5 [1], while published structure–activity relationship (SAR) studies demonstrate that the 3,5-disubstituted subseries yields potent CLK inhibitors, whereas the 3,5,7-trisubstituted subset shifts pharmacological activity toward Hedgehog pathway modulation [2]. The N,N-dibenzyl carboxamide in CAS 942004-99-1 introduces steric bulk and enhanced lipophilicity not present in the more common N‑aryl or N‑alkyl carboxamide analogs (e.g., N‑tolyl or N‑phenoxyphenyl derivatives), predictably altering membrane permeability, metabolic stability, and off‑rate kinetics relative to those comparators [2]. Consequently, generic substitution without confirmatory comparative data risks loss of target engagement, altered selectivity profiles, or unsuitable physicochemical characteristics for a given assay or industrial application.

Quantitative Differentiation Evidence for N,N-Dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide vs. Close Analogs


Scaffold-Class Kinase Selectivity Profile: Furo[3,2-b]pyridine vs. Common Heterocyclic Kinase Inhibitor Cores

The furo[3,2-b]pyridine core provides a distinct kinase selectivity fingerprint compared to other heterocyclic kinase inhibitor scaffolds. In the seminal characterization study, optimized 3,5-disubstituted furo[3,2-b]pyridines achieved potent CLK inhibition with sub‑micromolar cellular activity, while 3,5,7-trisubstituted analogs were identified as sub‑micromolar Hedgehog pathway modulators [1]. By contrast, typical pyrazolopyrimidine or quinazoline kinase inhibitor cores show broader kinome coverage and are not reported to produce Hedgehog pathway modulation in the same concentration range. The specific 5‑methyl substitution in the target compound is consistent with CLK‑active subseries SAR described for this scaffold [2]. Quantitative selectivity data for the target compound itself are not publicly available; the scaffold‑level selectivity is therefore presented as class‑level inference.

Kinase inhibition CLK selectivity Hedgehog pathway modulation

Lipophilicity Differentiation: N,N-Dibenzyl vs. N-Aryl or N-Alkyl Carboxamide Analogs

The N,N-dibenzyl substitution in CAS 942004-99-1 is predicted to confer significantly higher lipophilicity (estimated cLogP ~4.5–5.5) compared to common N‑aryl analogs such as 5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide (cLogP ~3.5–4.0) or N‑alkyl analogs such as N‑(cyanomethyl)furo[3,2-b]pyridine-2-carboxamide (cLogP ~1.5–2.0) . Higher lipophilicity can enhance passive membrane permeability but may reduce aqueous solubility and increase non‑specific protein binding. The target compound's molecular weight (356.4 g/mol) and two benzyl groups result in a topological polar surface area (tPSA) of approximately 48–52 Ų, substantially lower than that of N‑(4‑carbamoylphenyl)‑5‑methylfuro[3,2-b]pyridine‑2‑carboxamide (tPSA ~85–95 Ų) , indicating better predicted blood‑brain barrier penetration potential for the dibenzyl analog. These values are computational estimates; experimentally measured logP/logD and solubility data for the target compound are not publicly available.

Physicochemical property Lipophilicity Cellular permeability

Scaffold Level Potency Benchmarking: MU1210 (Representative CLK Inhibitor) vs. Generic Kinase Inhibitor Baseline

While CAS 942004-99-1 itself lacks published potency data, the structurally related furo[3,2-b]pyridine‑based CLK inhibitor MU1210 (CAS 2275601‑87‑9, also known as compound 12f) provides a scaffold‑level potency benchmark. MU1210 inhibits CLK1, CLK2, and CLK4 with IC50 values of 8, 20, and 12 nM, respectively, and exhibits NanoBRET cellular target engagement Kd values of 84, 91, and 23 nM against CLK1, CLK2, and CLK4 . This potency is comparable to or exceeds that of the clinical‑stage CLK inhibitor cirtuvivint (SM08502), which shows IC50 values in the 30–80 nM range against CLK2 [1]. Importantly, MU1210 demonstrates >150‑fold selectivity for CLK1/2/4 over CLK3 (IC50 >3 μM) and >100‑fold selectivity over DYRK1A (IC50 = 213 nM), a selectivity window not consistently achieved by earlier CLK inhibitor chemotypes . This scaffold‑level potency and selectivity establish a strong scientific rationale for investigating close analogs, including the N,N-dibenzyl variant, for applications demanding high CLK family selectivity.

CLK inhibition NanoBRET Kinase selectivity

Substitution Pattern Determines Functional Pharmacology: 3,5-Disubstituted (CLK) vs. 3,5,7-Trisubstituted (Hedgehog)

Systematic SAR profiling within the furo[3,2-b]pyridine class reveals that the position and nature of substituents dictate whether the compound functions as a CLK inhibitor or a Hedgehog pathway modulator. The 3,5-disubstituted subseries (to which the target compound's 5‑methyl core corresponds) yielded potent, cell‑active CLK inhibitors, while additional substitution at position 7 (3,5,7‑trisubstituted analogs) produced sub‑micromolar Hedgehog pathway modulators [1]. Specifically, within the 3,5‑disubstituted subseries, compounds bearing a 5‑methyl group on the pyridine ring exhibited potent CLK1/2/4 inhibition with IC50 values down to single‑digit nanomolar range [2]. The target compound's 5‑methyl substitution thus aligns it with the CLK‑active subseries, whereas 7‑substituted analogs would be expected to shift pharmacology toward Hedgehog modulation. This bifurcation is not observed in simpler heterocyclic carboxamide series such as thieno[3,2‑b]pyridine‑2‑carboxamides, which predominantly show PIM kinase inhibition without Hedgehog modulatory activity [3].

Functional pharmacology SAR Hedgehog signaling CLK splicing

Recommended Research and Industrial Application Scenarios for N,N-Dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide


CLK-Dependent Pre-mRNA Splicing Modulation Research

Based on the furo[3,2-b]pyridine scaffold's validated CLK1/2/4 inhibitory activity (class‑representative MU1210: CLK1 IC50 = 8 nM, NanoBRET Kd = 84 nM) , CAS 942004-99-1 is suitable as a starting point for structure‑activity relationship (SAR) studies targeting CLK‑dependent alternative splicing modulation. The 5‑methyl substitution aligns with the CLK‑active 3,5‑disubstituted subseries characterized in Němec et al. 2019 [1]. The N,N‑dibenzyl group provides a distinct lipophilic vector (cLogP ~4.5–5.5) that can be systematically varied to probe the impact of amide‑region hydrophobicity on CLK isoform selectivity and cellular permeability. Researchers investigating splicing‑factor kinases in oncology (e.g., MYC‑driven cancers where CLK2 is implicated) or neurodegenerative disease models would benefit from including this analog in focused compound libraries.

Blood‑Brain Barrier Penetration Probe Development

The low topological polar surface area (tPSA ~48–52 Ų) and elevated lipophilicity (cLogP ~4.5–5.5) of CAS 942004-99-1 predict favorable passive blood‑brain barrier (BBB) penetration. This physicochemical profile differentiated it from N‑(4‑carbamoylphenyl) analogs (tPSA ~85–95 Ų) and positions the compound as a candidate scaffold for developing CNS‑penetrant kinase probes. Given that CLK inhibition has been proposed as a therapeutic strategy for Alzheimer's disease (via modulation of tau exon 10 splicing) and that DYRK1A (a related kinase targetable by this scaffold) is implicated in Down syndrome pathology [1], the compound's predicted BBB permeability supports its use in CNS‑focused medicinal chemistry campaigns. Experimental confirmation of brain penetration (e.g., MDCK‑MDR1 permeability assay, in situ brain perfusion) is recommended.

Kinase Selectivity Profiling and Chemical Biology Tool Generation

The furo[3,2-b]pyridine scaffold demonstrates exceptional selectivity for CLK1/2/4 over CLK3 (>375‑fold) and DYRK family kinases (>100‑fold), as evidenced by MU1210 profiling data . CAS 942004-99-1, with its unique N,N‑dibenzyl substitution, offers an opportunity to assess whether the dibenzyl amide group further enhances or modulates this selectivity fingerprint. Procuring this compound for inclusion in kinase selectivity panels (e.g., DiscoverX KINOMEscan or Reaction Biology Corporation HotSpot assays) would generate the direct comparative data needed to establish its differentiation from mono‑substituted N‑aryl and N‑alkyl analogs. Chemical biology groups seeking to develop highly selective CLK chemical probes should consider this analog as part of a broader SAR matrix to identify the optimal balance of potency, selectivity, and drug‑like properties.

Comparative Physicochemical and Metabolic Stability Assessment

The N,N‑dibenzyl motif introduces greater steric hindrance around the amide bond compared to N‑mono‑benzyl or N‑phenyl analogs. This structural feature is expected to reduce amide hydrolysis rates by ubiquitous esterases/amidases, potentially conferring enhanced metabolic stability in plasma and liver microsome assays . Systematic head‑to‑head comparison of CAS 942004-99-1 against N‑(o‑tolyl)‑, N‑(m‑tolyl)‑, and N‑(phenoxyphenyl)‑5‑methylfuro[3,2-b]pyridine‑2‑carboxamide analogs in human liver microsome (HLM) intrinsic clearance assays and plasma stability assays would quantify the metabolic stabilization effect of the dibenzyl substitution. This differentiation has direct implications for selecting between analogs for in vivo pharmacokinetic studies where prolonged half‑life is critical.

Quote Request

Request a Quote for N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.